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molecular formula C9H8O4 B092357 3-Acetyl-4-hydroxybenzoic acid CAS No. 16357-40-7

3-Acetyl-4-hydroxybenzoic acid

Cat. No. B092357
M. Wt: 180.16 g/mol
InChI Key: FPBXWXGOFQSROI-UHFFFAOYSA-N
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Patent
US06191164B1

Procedure details

36.6 g (0.274 mol) of AlCl3 are suspended in 50 ml of 1,2,4-trichloro-benzene and treated with 9 g (50 mmol) of 4-acetoxybenzoic acid. After dropwise addition of 7.84 g (0.1 mol) of acetyl chloride, the reaction mixture is heated to 130-140° C., the evolution of HCl gas occurring from approximately 60° C. The mixture is stirred for approximately 1 hour at 130° C. and then allowed to cool to 60-70° C., and the mixture is poured cautiously into stirred ice water. It is extracted several times with ethyl acetate, then the combined organic phases are extracted with saturated aqueous sodium bicarbonate solution and the combined aqueous phases are adjusted carefully to pH<1 using concentrated HCl, the 3-acetyl-4-hydroxybenzoic acid separating as sparingly soluble material.
Name
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
7.84 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].C([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1)(=O)C.[C:18](Cl)(=[O:20])[CH3:19].Cl>ClC1C=CC(Cl)=CC=1Cl>[C:18]([C:17]1[CH:16]=[C:12]([CH:11]=[CH:10][C:9]=1[OH:8])[C:13]([OH:15])=[O:14])(=[O:20])[CH3:19] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
7.84 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=C(C=C(C=C1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for approximately 1 hour at 130° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
occurring from approximately 60° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 60-70° C.
ADDITION
Type
ADDITION
Details
the mixture is poured cautiously
EXTRACTION
Type
EXTRACTION
Details
It is extracted several times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases are extracted with saturated aqueous sodium bicarbonate solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C=1C=C(C(=O)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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